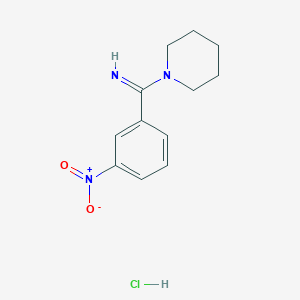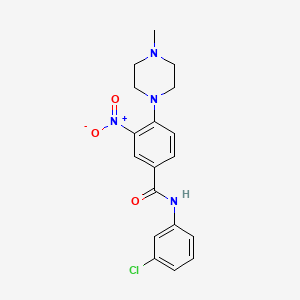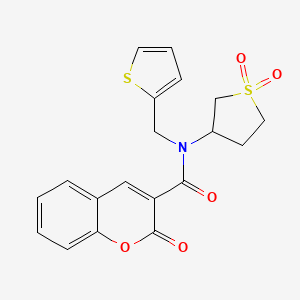
1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride
Übersicht
Beschreibung
NPC 15437 is a chemical compound that was first synthesized in the early 2000s. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. The NMDA receptor is also implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. NPC 15437 has therefore been investigated as a potential therapeutic agent for these conditions.
Wirkmechanismus
NPC 15437 acts as a competitive antagonist of the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor, specifically at the glycine-binding site. This results in the inhibition of 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor-mediated excitatory neurotransmission, which is thought to contribute to the therapeutic effects of NPC 15437 in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor, NPC 15437 has been shown to modulate other neurotransmitter systems, such as the dopamine and serotonin systems. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NPC 15437 is its high selectivity for the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor, which reduces the risk of off-target effects. However, its low solubility and poor pharmacokinetic properties pose challenges for its use in vivo. Additionally, the lack of human clinical trials limits the translation of preclinical findings to clinical practice.
Zukünftige Richtungen
There are several future directions for research on NPC 15437. One area of interest is the development of more potent and selective 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor antagonists based on the structure of NPC 15437. Another area of interest is the investigation of the effects of NPC 15437 on other neurological and psychiatric disorders, such as traumatic brain injury and addiction. Finally, the development of novel drug delivery systems may overcome the pharmacokinetic limitations of NPC 15437 and improve its therapeutic potential.
In conclusion, NPC 15437 is a promising compound that has shown potential as a therapeutic agent for various neurological and psychiatric disorders. Its high selectivity for the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor and neuroprotective properties make it an attractive target for further research. However, its poor pharmacokinetic properties and lack of clinical trials highlight the need for continued investigation and development.
Wissenschaftliche Forschungsanwendungen
NPC 15437 has been extensively studied in various in vitro and in vivo models of neurological and psychiatric disorders. In Alzheimer's disease, NPC 15437 has been shown to improve cognitive function and reduce amyloid-beta accumulation in transgenic mice. In schizophrenia, NPC 15437 has been shown to improve cognitive deficits and reduce positive and negative symptoms in animal models. In depression, NPC 15437 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)-piperidin-1-ylmethanimine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)15(16)17;/h4-6,9,13H,1-3,7-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHBFEPLOMPUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4085558.png)
![N,N-diethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4085569.png)
![2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B4085587.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4085591.png)
![N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea](/img/structure/B4085597.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B4085598.png)
![5,5'-[2-(3-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4085609.png)


![2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4085631.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4085634.png)
![[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4085666.png)
![6-[4-(trifluoromethyl)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4085673.png)
![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4085679.png)